molecular formula C10H12O2 B1656040 Dispiro(3.1.3.1)decane-5,10-dione CAS No. 4893-00-9

Dispiro(3.1.3.1)decane-5,10-dione

Cat. No.: B1656040
CAS No.: 4893-00-9
M. Wt: 164.2 g/mol
InChI Key: VFHGYGWDEXAIAE-UHFFFAOYSA-N
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Description

Dispiro(3.1.3.1)decane-5,10-dione is a bicyclic compound with a unique spirocyclic structure. It has gained significant attention in recent years due to its potential biological and industrial applications. The molecular formula of this compound is C10H12O2, and it has a molecular weight of 164.2011 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dispiro(3.1.3.1)decane-5,10-dione can be synthesized through selective fluorination. One method involves the use of diethylaminosulfurtrifluoride (DAST) to selectively fluorinate the compound at room temperature, resulting in products such as 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane .

Industrial Production Methods

While specific industrial production methods for Dispiro(313

Chemical Reactions Analysis

Types of Reactions

Dispiro(3.1.3.1)decane-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield products such as 5,5-difluorodispiro(3.1.3.1)decane.

    Substitution: The compound can undergo substitution reactions, particularly fluorination, to produce derivatives like 10,10-difluorodispiro(3.1.3.1)decan-5-one.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include diethylaminosulfurtrifluoride (DAST) for fluorination reactions . Reaction conditions typically involve room temperature and specific solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from the reactions of this compound include fluorinated derivatives such as 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane .

Scientific Research Applications

Dispiro(3.1.3.1)decane-5,10-dione has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Potential biological applications include the study of its interactions with biological molecules and its effects on biological systems.

    Medicine: Research into the compound’s potential medicinal properties, such as its use as a precursor for drug development, is ongoing.

    Industry: Industrial applications may include its use as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism by which Dispiro(3.1.3.1)decane-5,10-dione exerts its effects involves its unique spirocyclic structure, which can interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in chemical reactions or biological systems .

Comparison with Similar Compounds

Dispiro(3.1.3.1)decane-5,10-dione can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane-1,8-dione: Another spirocyclic compound with a different ring structure.

    Spiro[3.3]heptane-2,6-dione: A smaller spirocyclic compound with distinct chemical properties.

The uniqueness of Dispiro(313

Properties

IUPAC Name

dispiro[3.1.36.14]decane-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-9(3-1-4-9)8(12)10(7)5-2-6-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHGYGWDEXAIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)C3(C2=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197641
Record name Dispiro(3.1.3.1)decane-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4893-00-9
Record name Dispiro(3.1.3.1)decane-5,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004893009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dispiro(3.1.3.1)decane-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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